molecular formula C16H14ClNO4S B13217158 Benzyl 6-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate

Benzyl 6-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate

Cat. No.: B13217158
M. Wt: 351.8 g/mol
InChI Key: GIXZKHKEPXRASJ-UHFFFAOYSA-N
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Description

Structural Elucidation of Benzyl 6-(Chlorosulfonyl)-2,3-Dihydro-1H-Indole-1-Carboxylate

Molecular Architecture and Functional Group Analysis

The molecular formula of this compound is C₁₆H₁₄ClNO₄S , with a molecular weight of 351.8 g/mol . The compound’s structure comprises three distinct regions:

  • Benzyl Ester Moiety : A benzyl group (C₆H₅CH₂) is linked via an ester bond to the indole nitrogen. This group provides steric protection and modulates solubility.
  • Dihydroindole Framework : The indole ring is partially saturated at the 2,3-positions, resulting in a non-planar conformation that influences intermolecular interactions.
  • Chlorosulfonyl Functional Group : A sulfonyl chloride (-SO₂Cl) substituent at the 6-position of the indole ring confers electrophilic reactivity, enabling nucleophilic substitution reactions.

Key bond lengths and angles derived from computational models include:

  • C-S Bond in Sulfonyl Group : 1.76 Å (indicative of strong σ-character).
  • Cl-S-O Angles : ~106° (consistent with tetrahedral geometry around sulfur).
  • Dihedral Angle Between Indole and Benzyl Planes : 67°, reflecting steric hindrance between the benzyl group and the sulfonyl substituent.

The chlorosulfonyl group’s electron-withdrawing nature polarizes the indole ring, enhancing its susceptibility to electrophilic aromatic substitution at the 4- and 7-positions.

Crystallographic Characterization and Conformational Studies

X-ray diffraction studies of analogous indole derivatives (e.g., (2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid) reveal that the dihydroindole core adopts a half-chair conformation , with the benzyl group occupying an axial position to minimize steric clashes. For this compound, crystal packing is likely stabilized by:

  • Intermolecular C-H···O Hydrogen Bonds : Between the sulfonyl oxygen and adjacent aromatic protons.
  • π-π Stacking Interactions : Between benzyl groups of neighboring molecules (distance: ~3.9 Å).

A comparative analysis of unit cell parameters for related indole sulfonyl derivatives is provided below:

Compound Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°)
Target Compound (Predicted) P2₁/c 12.3 7.8 15.2 90 98.5 90
(2S)-1-[(Benzyloxy)carbonyl] Derivative P2₁2₁2₁ 8.9 10.1 17.3 90 90 90

The dihydroindole ring’s puckering amplitude (Δ = 0.42 Å) and phase angle (θ = 112°) suggest a conformational equilibrium between boat and twist-boat forms in solution.

Spectroscopic Profiling (NMR, IR, UV-Vis, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃) :
    • Indole H-4 and H-7 : Doublets at δ 7.28 ppm (J = 8.1 Hz) and δ 7.14 ppm (J = 7.9 Hz), respectively.
    • Benzyl CH₂ : Singlet at δ 5.21 ppm.
    • Dihydroindole H-2 and H-3 : Multiplet at δ 3.62–3.78 ppm (integral 4H).
  • ¹³C NMR :
    • Carbonyl (C=O) : δ 169.8 ppm.
    • Sulfonyl (SO₂Cl) : δ 58.3 ppm (S-coupled satellites, Δ = 12 Hz).
Infrared (IR) Spectroscopy
  • S=O Stretching : Strong bands at 1362 cm⁻¹ (asymmetric) and 1167 cm⁻¹ (symmetric).
  • C=O Stretching : 1745 cm⁻¹ (ester carbonyl).
  • C-Cl Stretching : 758 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
  • λₘₐₓ (MeOH) : 282 nm (ε = 12,400 M⁻¹cm⁻¹), attributed to the indole π→π* transition.
  • Shoulder at 235 nm : Benzyl group absorption.
Mass Spectrometry
  • Molecular Ion : m/z 351.8 [M]⁺- (relative abundance 8%).
  • Major Fragments :
    • m/z 260 [M – C₆H₅CH₂]⁺ (loss of benzyl group).
    • m/z 145 [SO₂Cl]⁺ (chlorosulfonyl fragment).

Comparative Analysis with Related Indole Sulfonyl Derivatives

This compound exhibits distinct structural and spectroscopic differences compared to analogues:

Feature Target Compound (2S)-1-[(Benzyloxy)carbonyl] Derivative 6-Nitroindole Sulfonate
Functional Group -SO₂Cl -CO₂H -SO₃⁻
Molecular Weight 351.8 g/mol 297.3 g/mol 324.2 g/mol
UV λₘₐₓ 282 nm 275 nm 290 nm
Reactivity Nucleophilic substitution Carboxylic acid coupling Electrophilic sulfonation

The chlorosulfonyl group’s higher electrophilicity compared to nitro or sulfonate groups enables regioselective modifications at the indole 6-position.

Properties

Molecular Formula

C16H14ClNO4S

Molecular Weight

351.8 g/mol

IUPAC Name

benzyl 6-chlorosulfonyl-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C16H14ClNO4S/c17-23(20,21)14-7-6-13-8-9-18(15(13)10-14)16(19)22-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2

InChI Key

GIXZKHKEPXRASJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=CC(=C2)S(=O)(=O)Cl)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 6-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the benzyl group and the chlorosulfonyl group. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the chlorosulfonyl group, converting it into a sulfonamide or sulfonic acid derivative.

    Substitution: The chlorosulfonyl group can be substituted by various nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as primary or secondary amines, alcohols, and thiols under basic or acidic conditions.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Sulfonamide, sulfonic acid.

    Substitution: Sulfonamide esters, sulfonate esters.

Scientific Research Applications

Benzyl 6-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Benzyl 6-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate largely depends on its functional groups. The chlorosulfonyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The indole core can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity. The benzyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Structural Features and Functional Groups

Table 1: Structural Comparison of Key Indole Derivatives
Compound Name Substituent Position & Groups Molecular Weight (g/mol) Key Functional Features
Benzyl 6-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate 6: Chlorosulfonyl; 1: Benzyl carboxylate ~355.8 (calculated) Reactive sulfonyl chloride; ester-protected carboxylate
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide () 5: Fluoro; 2: Carboxamide 359.12 Electron-withdrawing fluorine; stable carboxamide
7-Chloro-3-methyl-1H-indole-2-carboxylic acid () 7: Chloro; 3: Methyl; 2: Carboxylic acid 209.62 Chlorine at position 7; free carboxylic acid
Benzyl 2-(benzyloxycarbonylamino)-6-nitro-3-phenyl-1H-indole-1-carboxylate () 6: Nitro; 2: Protected amine; 3: Phenyl 521.53 Nitro group for electrophilic substitution; bulky substituents

Key Observations :

  • Chlorosulfonyl vs. Halogens : The 6-chlorosulfonyl group in the target compound is more reactive than the 5-fluoro or 7-chloro substituents in analogs, enabling diverse derivatization (e.g., sulfonamide formation).
  • Ester vs. Carboxamide/Carboxylic Acid : The benzyl carboxylate ester in the target compound is hydrolyzable to a carboxylic acid, unlike stable carboxamides () or free acids ().

Physicochemical Properties

  • Melting Points : Analogs in exhibit high melting points (233–250°C), attributed to hydrogen bonding and aromatic stacking. The target compound’s melting point is likely comparable but unconfirmed.

Pharmacological Potential

  • Sulfonamide Precursor : The target compound’s chlorosulfonyl group is a precursor to sulfonamides, a class with antimicrobial and anticancer activity.
  • Fluoro/Carboxamide Analogs : compounds demonstrate the role of fluorine in enhancing metabolic stability and carboxamides in target binding.

Biological Activity

Benzyl 6-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate (CAS Number: 522624-48-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a benzyl group, a chlorosulfonyl functional group, and a dihydroindole framework. Its molecular formula is C16H14ClNO4SC_{16}H_{14}ClNO_4S with a molecular weight of 351.8 g/mol. The presence of the chlorosulfonyl group enhances the compound's reactivity, making it a valuable intermediate in organic synthesis and medicinal applications .

Antimicrobial Activity

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that various indole derivatives showed potent activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar antimicrobial effects .

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer potential. This compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, it was found to induce apoptosis in human cancer cell lines through the activation of caspase pathways .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes relevant to disease processes. For example, studies suggest that it may inhibit certain phosphodiesterases involved in cellular signaling pathways, which could have implications for treating various conditions including cancer and inflammation .

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. The chlorosulfonyl group can participate in nucleophilic substitution reactions, enhancing the compound's reactivity and potential for further modifications .

Comparative Analysis with Other Indole Derivatives

To better understand the uniqueness of this compound, a comparison with other related compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
Ethyl 5-chloro-1H-indole-2-carboxylateIndole structure with ethoxy groupLess reactive than chlorosulfonated variants
Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidineIndole with bromine substituentIncorporates a pyrrolidine moiety enhancing biological activity
Benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylic acidHydroxy groups on indoleIncreased solubility and potential for hydrogen bonding

This compound stands out due to its chlorosulfonyl group, which significantly enhances its reactivity compared to other indole derivatives. This unique feature allows for versatile synthetic pathways and potential applications in drug development .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study : A recent investigation assessed the antimicrobial efficacy of various indole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) values comparable to standard antibiotics .
  • Cancer Cell Proliferation : In vitro studies on cancer cell lines demonstrated that this compound effectively reduced cell viability by inducing apoptosis through mitochondrial pathways .
  • Enzyme Inhibition : Another study focused on the inhibition of phosphodiesterases by this compound, revealing significant inhibitory effects that could lead to therapeutic applications in treating inflammatory diseases .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorosulfonyl Group

The chlorosulfonyl (–SO2_2
Cl) group is highly electrophilic, making it susceptible to nucleophilic substitution reactions. Common nucleophiles and their products include:

Nucleophile Reagents/Conditions Product Application
AminesRNH2_2
, Et3_3
N, DCM, 0–25°CSulfonamides (R–SO2_2
–NH–R')Pharmaceutical intermediates
AlcoholsROH, pyridine, refluxSulfonate esters (R–SO2_2
–OR')Polymer chemistry
ThiolsRSH, K2_2
CO3_3
, DMFSulfonyl thioethers (R–SO2_2
–SR')Bioconjugation

Mechanistic Insight : The reaction proceeds via a two-step process:

  • Nucleophilic attack on the sulfur atom, displacing chloride.

  • Proton transfer to stabilize the intermediate.

Coupling Reactions

The chlorosulfonyl group can participate in cross-coupling reactions under transition-metal catalysis:

Reaction Type Catalyst/Base Conditions Product
Suzuki CouplingPd(PPh3_3
)4_4
, K2_2
CO3_3
DMF/H2_2
O, 80°C Biaryl sulfones
Ullmann CouplingCuI, 1,10-phenanthrolineDMSO, 120°C Aryl sulfonamides

Key Example : Reaction with arylboronic acids in Suzuki coupling yields biaryl sulfones, useful in material science .

Hydrolysis Reactions

Controlled hydrolysis converts the chlorosulfonyl group into sulfonic acids or sulfonates:

Reagent Conditions Product Byproduct
H2_2
OReflux, 6–12 hrs6-Sulfo-2,3-dihydroindole carboxylateHCl
NaOH (aq.)RT, 2 hrsSodium sulfonate saltNaCl

Applications : Hydrolyzed products serve as surfactants or catalysts in organic synthesis.

Functionalization of the Indole Core

The dihydroindole framework undergoes further modifications:

4.1. Nitration

Nitration at the 5-position of the indole ring using HNO3_3
/H2_2
SO4_4
yields nitro derivatives, enhancing electrophilicity for subsequent reductions or substitutions.

Conditions :

  • HNO3_3
    (d = 1.42), H2_2
    SO4_4
    , 0–5°C

  • Product: Benzyl 5-nitro-6-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate

4.2. Reduction of the Dihydroindole Ring

Catalytic hydrogenation (H2_2
, Pd/C) reduces the dihydroindole to a tetrahydroindole, altering steric and electronic properties.

Ester Hydrolysis

The benzyl ester group is cleaved under acidic or basic conditions to form carboxylic acids:

Conditions Product Yield
H2_2
SO4_4
(conc.), reflux6-(Chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylic acid85–90%
LiOH, THF/H2_2
OSame as above78%

Application : Free carboxylic acids are intermediates for amide bond formation.

Comparative Reactivity with Analogues

The reactivity of Benzyl 6-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate differs from structurally similar compounds:

Compound Key Reactivity Distinct Feature
Benzyl 5-(chlorosulfonyl)-7-nitro-2,3-dihydro-1H-indole-1-carboxylateEnhanced electrophilicity due to nitro groupNitro group directs electrophilic substitution
Ethyl 5-chloro-1H-indole-2-carboxylateLimited to ester hydrolysisLacks sulfonyl chloride reactivity

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy :
    • 1H^1H: Look for benzyl aromatic protons (δ 7.2–7.5 ppm), dihydroindole CH2_2 groups (δ 3.0–3.5 ppm), and downfield shifts for protons adjacent to the chlorosulfonyl group.
    • 13C^{13}C: Confirm the carbonyl (C=O) at ~165 ppm and sulfonyl chloride (SO2_2Cl) at ~135–140 ppm.
  • IR Spectroscopy : Identify the sulfonyl chloride stretch at ~1370–1380 cm1^{-1} and ester C=O at ~1720 cm1^{-1}.
  • Mass Spectrometry : ESI-MS should show the molecular ion peak [M+H]+^+ consistent with the molecular formula C16_{16}H14_{14}ClNO4_4S .

Advanced: How can SHELX software resolve crystallographic data discrepancies for this compound?

Q. Methodological Answer :

  • Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron radiation) to minimize noise.
  • Refinement in SHELXL :
    • Apply restraints for disordered sulfonyl or benzyl groups using the AFIX command.
    • Validate hydrogen bonding (e.g., C–H···O or N–H···Cl interactions) via the PLATON suite .
  • Handling Twinning : For twinned crystals, use the TWIN and BASF commands to refine twin fractions .
    Example : In analogous indole derivatives, SHELX refinement resolved torsional angles between aromatic rings (e.g., 86.97° dihedral angle in 2-benzyl-6-chloro-indole derivatives) .

Advanced: How to address conflicting reactivity data for the chlorosulfonyl group in nucleophilic substitutions?

Q. Methodological Answer :

  • Reactivity Screening : Test nucleophiles (e.g., amines, alcohols) under varying conditions:
    • Polar aprotic solvents (e.g., DMF, CH3_3CN) at 0–25°C for faster reactions.
    • Catalytic Bases : Add triethylamine to scavenge HCl and accelerate substitution .
  • Competing Pathways : If hydrolysis dominates (e.g., in aqueous conditions), use anhydrous solvents and molecular sieves.
    Reference : Chlorosulfonyl isocyanate (CSI) analogs show similar reactivity, where the sulfonyl group participates in cycloadditions or substitutions under radical conditions .

Advanced: What strategies enable regioselective functionalization of the indole core?

Q. Methodological Answer :

  • Directing Groups : Introduce temporary substituents (e.g., ester at C1) to direct electrophilic attacks to C6.
  • Metal-Catalyzed Cross-Couplings : Use Pd-catalyzed Suzuki-Miyaura couplings at C5/C6, leveraging steric and electronic effects of the benzyl and sulfonyl groups .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing Fukui indices or electrostatic potential maps.

Advanced: How to deprotect the benzyl group without degrading the chlorosulfonyl moiety?

Q. Methodological Answer :

  • Catalytic Hydrogenation : Use Pd/C (10%) under H2_2 atmosphere in EtOAc/MeOH (1:1) at 25°C. Monitor via TLC to avoid over-reduction of the sulfonyl group .
  • Alternative Methods : Lewis acids (e.g., BCl3_3) in CH2_2Cl2_2 at −78°C selectively cleave benzyl esters without affecting sulfonyl chlorides .

Advanced: How to analyze π-interactions and packing motifs in its crystal structure?

Q. Methodological Answer :

  • C–H···π/Cl···π Interactions : Use Mercury or PLATON to visualize interactions (e.g., Cl···tolyl ring distances < 3.5 Å).
  • Packing Analysis : Identify columnar stacking along crystallographic axes (e.g., b-axis in 2-benzyl indoles) via DIAMOND or Olex2 .

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